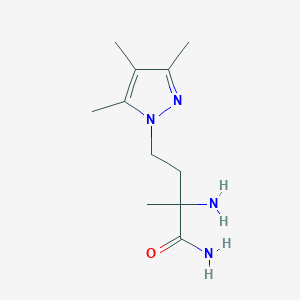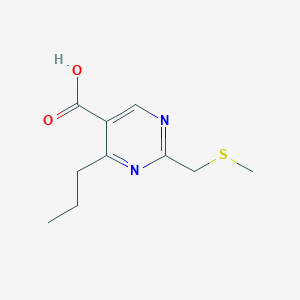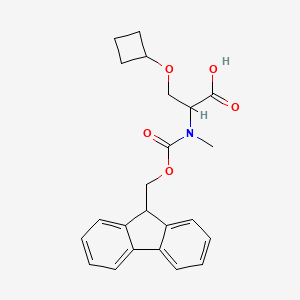
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclobutyl-N-methylserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is a derivative of alanine, an amino acid. This compound is characterized by its complex structure, which includes a cyclobutoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in peptide synthesis and other biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group of alanine is protected using the Fmoc group.
Introduction of the cyclobutoxy group: This step involves the reaction of the protected alanine with cyclobutanol under specific conditions to introduce the cyclobutoxy group.
Final deprotection: The Fmoc group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: For small to medium-scale production.
Continuous flow synthesis: For large-scale production, offering better control over reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield oxides or hydroxyl derivatives.
Reduction: Can yield simpler amino acid derivatives.
Substitution: Can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a building block.
Biology: Used in studies involving protein structure and function.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis, ensuring the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-alanine: Similar structure but lacks the cyclobutoxy group.
Fmoc-glycine: Similar protecting group but different amino acid backbone.
Fmoc-valine: Similar protecting group but different side chain.
Uniqueness
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other biochemical applications .
Propiedades
Fórmula molecular |
C23H25NO5 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
3-cyclobutyloxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C23H25NO5/c1-24(21(22(25)26)14-28-15-7-6-8-15)23(27)29-13-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20-21H,6-8,13-14H2,1H3,(H,25,26) |
Clave InChI |
RPMBLUMVBPIBDW-UHFFFAOYSA-N |
SMILES canónico |
CN(C(COC1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


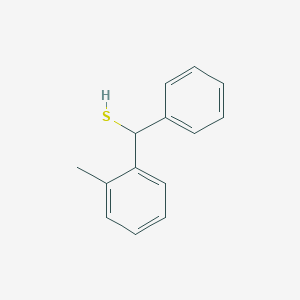
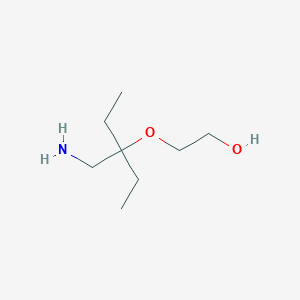
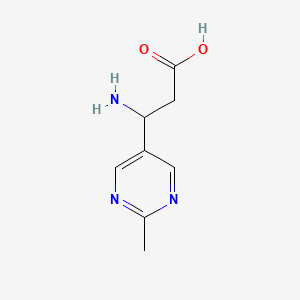
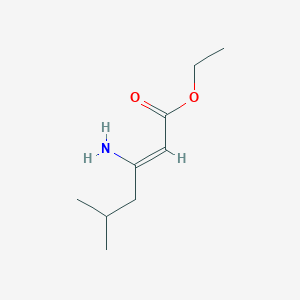


![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
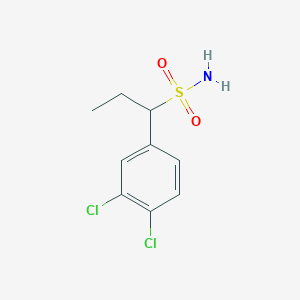
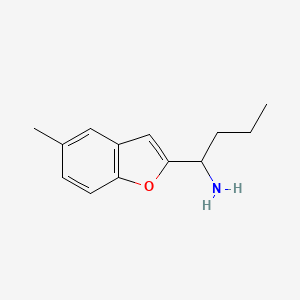
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)

